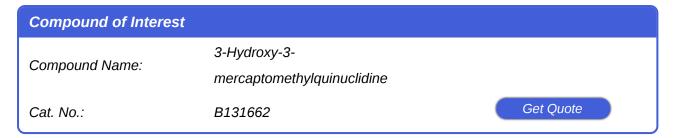


Spectroscopic Analysis of 3-Hydroxy-3mercaptomethylquinuclidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Hydroxy-3-mercaptomethylquinuclidine, a quinuclidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature, this document presents a detailed framework of the expected spectroscopic properties and standardized experimental protocols for its characterization. The methodologies and data presented herein are based on the known chemical structure of the compound and established principles of spectroscopic analysis.

Chemical Structure and Properties

3-Hydroxy-3-mercaptomethylquinuclidine possesses a rigid bicyclic quinuclidine core, a tertiary alcohol, and a primary thiol group. These functional groups give rise to characteristic spectroscopic signatures that are key to its identification and characterization.

Molecular Formula: C₈H₁₅NOS[1]

Molecular Weight: 173.28 g/mol [1]

Structure:

Spectroscopic Data Summary



The following tables summarize the expected quantitative data from various spectroscopic analyses of **3-Hydroxy-3-mercaptomethylquinuclidine**. These are predicted values based on the chemical structure and typical ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,

CDC₃)

CDCI3)			
Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 1.5 - 1.9	m	6H	Quinuclidine ring protons
~ 2.5 - 2.8	m	6Н	Quinuclidine ring protons adjacent to N
~ 1.8	t	1H	Thiol proton (-SH)
~ 2.9	d	2H	Methylene protons (- CH ₂ SH)
~ 4.5	S	1H	Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125

MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	
~ 20 - 30	Quinuclidine ring carbons	
~ 45 - 55	Quinuclidine ring carbons adjacent to N	
~ 35	Methylene carbon (-CH₂SH)	
~ 75	Quaternary carbon (-C-OH)	

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (alcohol)
2550 - 2600	Weak	S-H stretch (thiol)
2850 - 3000	Medium	C-H stretch (aliphatic)
1450 - 1470	Medium	C-H bend (alkane)
1050 - 1150	Strong	C-O stretch (tertiary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron

Ionization)

m/z Ratio	Relative Intensity	Assignment
173	High	[M]+ (Molecular ion)
156	Medium	[M - OH]+
140	Medium	[M - SH]+
126	High	[M - CH ₂ SH] ⁺
96	High	Quinuclidine fragment

Table 5: Predicted UV-Vis Spectroscopy Data

λmax (nm)	Molar Absorptivity (ε)	Solvent	Assignment
~ 210	Low	Ethanol	$n \rightarrow \sigma^*$ transition (N, S, O lone pairs)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.



Instrumentation: 500 MHz NMR Spectrometer

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **3-Hydroxy-3-mercaptomethylquinuclidine** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal.



- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the abundance of each ion to generate the mass spectrum.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer

Protocol:

- Sample Preparation: Prepare a dilute solution of 3-Hydroxy-3mercaptomethylquinuclidine in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
- Data Acquisition:



- Record a baseline spectrum using a cuvette containing only the solvent.
- Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopic analysis.

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References

- 1. GSRS [precision.fda.gov]
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